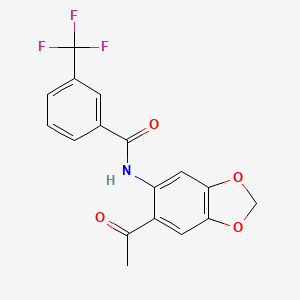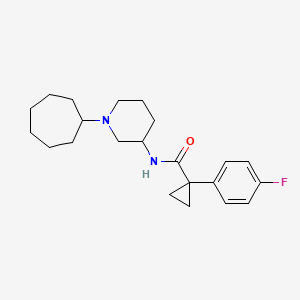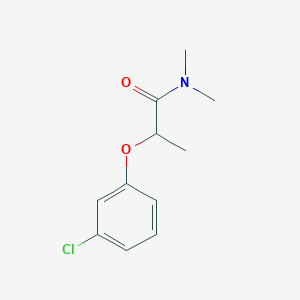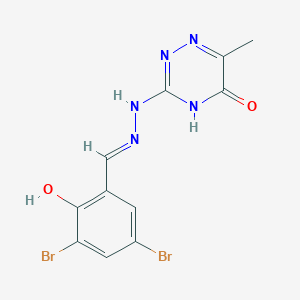![molecular formula C18H17N3O B6061021 2-[(3,4-dimethylphenyl)amino]-6-phenyl-4(3H)-pyrimidinone](/img/structure/B6061021.png)
2-[(3,4-dimethylphenyl)amino]-6-phenyl-4(3H)-pyrimidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3,4-dimethylphenyl)amino]-6-phenyl-4(3H)-pyrimidinone, commonly known as DMPP, is a pyrimidinone derivative that has gained significant attention in the scientific community due to its potential applications in various fields. DMPP is a heterocyclic compound with a molecular formula C19H18N2O and a molecular weight of 294.36 g/mol.
作用機序
The mechanism of action of DMPP is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in cells. In cancer cells, DMPP has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. In viral infections, DMPP has been shown to inhibit the replication of RNA viruses by interfering with the viral polymerase.
Biochemical and Physiological Effects:
DMPP has been shown to have both biochemical and physiological effects. In vitro studies have shown that DMPP can induce apoptosis, or programmed cell death, in cancer cells. DMPP has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. In animal studies, DMPP has been shown to have antiviral activity against several RNA viruses, including influenza virus.
実験室実験の利点と制限
One advantage of using DMPP in lab experiments is its high potency and selectivity. DMPP has been shown to have potent anticancer and antiviral activity at low concentrations, making it an attractive candidate for further development. However, one limitation of using DMPP is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research and development of DMPP. One area of interest is the development of DMPP-based anticancer and antiviral drugs with improved pharmacokinetic properties. Another area of interest is the use of DMPP as a building block for the synthesis of novel organic semiconductors with improved optoelectronic properties. Additionally, the use of DMPP as a nitrification inhibitor in agriculture has shown promising results and warrants further investigation.
合成法
DMPP can be synthesized through a multistep process involving the reaction of 3,4-dimethylaniline with ethyl acetoacetate, followed by cyclization with urea in the presence of acetic acid. The resulting product is then treated with phenylhydrazine to yield DMPP. The overall yield of this process is approximately 50%.
科学的研究の応用
DMPP has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and agriculture. In medicinal chemistry, DMPP has shown promising results as an anticancer and antiviral agent. In materials science, DMPP has been used as a building block for the synthesis of novel organic semiconductors. In agriculture, DMPP has been used as a nitrification inhibitor to improve nitrogen use efficiency in crops.
特性
IUPAC Name |
2-(3,4-dimethylanilino)-4-phenyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-12-8-9-15(10-13(12)2)19-18-20-16(11-17(22)21-18)14-6-4-3-5-7-14/h3-11H,1-2H3,(H2,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQMKPVSVROQLCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=CC(=O)N2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~2~-acetyl-N~1~-ethyl-N~1~-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-L-methioninamide](/img/structure/B6060950.png)
![[2-({3-bromo-4-[(4-chlorobenzyl)oxy]benzylidene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B6060958.png)
![ethyl 2-[(5-bromo-2-furoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B6060963.png)


![7-chloro-2-[4-(2-ethoxyphenyl)-1-piperazinyl]-4-methylquinoline](/img/structure/B6060977.png)


![N-[(1-cyclopentyl-4-piperidinyl)methyl]-2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B6060983.png)
![N-{3-[acetyl(methyl)amino]phenyl}-3-isopropoxybenzamide](/img/structure/B6060986.png)
![6',7'-dimethoxy-2'-(4-morpholinylacetyl)-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline] hydrochloride](/img/structure/B6060989.png)

![7-(3-methoxybenzyl)-2-[(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6061005.png)
![5-[1-(3-furoyl)-2-pyrrolidinyl]-N-methyl-N-(1H-pyrazol-5-ylmethyl)-2-thiophenecarboxamide](/img/structure/B6061008.png)